2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide

Description

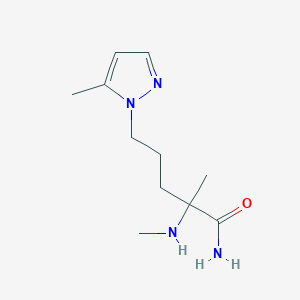

2-Methyl-5-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide is a synthetic organic compound featuring a pentanamide backbone substituted with a 5-methylpyrazole ring and a methylamino group.

Properties

Molecular Formula |

C11H20N4O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

2-methyl-2-(methylamino)-5-(5-methylpyrazol-1-yl)pentanamide |

InChI |

InChI=1S/C11H20N4O/c1-9-5-7-14-15(9)8-4-6-11(2,13-3)10(12)16/h5,7,13H,4,6,8H2,1-3H3,(H2,12,16) |

InChI Key |

KZUUYENWMMCTQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=NN1CCCC(C)(C(=O)N)NC |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route

| Step No. | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Pyrazole Ring Synthesis | Hydrazine + 1,3-diketone, acidic medium | Formation of 5-methyl-1H-pyrazole via cyclization |

| 2 | Alkylation | Alkyl halide, base (e.g., K2CO3), solvent | Attachment of pyrazole to pentanamide backbone via nucleophilic substitution |

| 3 | Amination | Methylamine, solvent (e.g., ethanol), heat | Introduction of methylamino group on alpha carbon |

| 4 | Amidation | Acid chloride or activated ester, amine | Conversion of carboxylic acid to pentanamide group |

| 5 | Purification | Chromatography, recrystallization | Isolation of pure compound |

Each step requires careful control of temperature (typically 40–120°C), solvent choice (polar aprotic solvents like DMF or DMSO are common), and reaction time (ranging from hours to days) to optimize yield and purity.

Industrial Production Considerations

- Scale-up: Industrial synthesis employs continuous flow reactors for better heat and mass transfer, enhancing scalability and reproducibility.

- Catalysts: Use of selective catalysts in alkylation and amidation steps to improve reaction rates and minimize by-products.

- Purification: Multi-stage purification including crystallization and chromatographic techniques ensure pharmaceutical-grade purity.

- Safety: Monitoring of glove integrity and solvent purity is critical for batch consistency and worker safety.

Analytical Characterization

The synthesized compound is characterized by:

| Analytical Technique | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | ^1H and ^13C NMR spectra confirm pyrazole and amide groups |

| Mass Spectrometry (MS) | Molecular weight and purity analysis | Confirms molecular ion peak at 225.29 g/mol |

| Infrared Spectroscopy (IR) | Functional group identification | Amide carbonyl stretch (~1650 cm^-1), NH bending vibrations |

| Elemental Analysis | Purity and composition | Carbon, hydrogen, nitrogen content consistent with formula |

Cross-validation of these techniques ensures the accuracy of structural assignments and purity assessment.

Research Findings and Applications

- The compound’s pyrazole moiety is known for diverse pharmacological activities, including enzyme inhibition and receptor modulation.

- The methylamino substitution enhances solubility and bioavailability.

- Research indicates potential applications in medicinal chemistry as a lead compound for drug development targeting neurological and inflammatory pathways.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature | 40–120 °C | Depends on step and reagents |

| Reaction Time | 2 hours to 3 days | Longer times for cyclization and amidation |

| Solvents | Ethanol, DMF, DMSO, dichloromethane | Choice affects yield and purity |

| Catalysts | Potassium carbonate, acid catalysts | Used in alkylation and cyclization |

| Purification Methods | Chromatography, recrystallization | Essential for pharmaceutical quality |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Comparative Data for 2-Methyl-5-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide and Related Compounds

Structural Features and Hydrogen-Bonding Patterns

- Pyrazole Core: The target compound and analogues (e.g., ) share a pyrazole ring, which can act as a hydrogen-bond acceptor/donor. The thiazole ring in ’s compound introduces additional aromaticity and hydrogen-bonding sites, correlating with reported anticancer activity .

- Amide Groups: The pentanamide chain in the target compound provides conformational flexibility, whereas ’s acetamide has a rigid benzylamino group, likely increasing lipophilicity .

Hydrogen-Bonding Networks : Studies on pyrazole derivatives () suggest that the amide and pyrazole groups in the target compound could form stable crystal lattices via N–H···O and N–H···N interactions, similar to patterns observed in SHELX-refined structures () .

Pharmacological and Physicochemical Properties

- Solubility and Bioavailability: The target compound’s methylamino group may improve aqueous solubility compared to ’s benzylamino substituent, which is more hydrophobic . The longer pentanamide chain in the target compound versus ’s methylamine derivative (C₇H₁₃N₃) could reduce membrane permeability due to increased molecular weight .

Activity Trends :

- ’s compound demonstrates anticancer activity, attributed to its thiazole and acetamide moieties, which are absent in the target compound .

- Ro 27-3225 (), with multiple amide and heterocyclic groups, is used in research but lacks direct clinical data, highlighting the complexity-activity trade-off in polyfunctional molecules .

Biological Activity

2-Methyl-5-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide, identified by its CAS number 1249829-97-7, is a compound of interest due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical properties:

- Molecular Formula : C₁₁H₂₀N₄O

- Molecular Weight : 224.30 g/mol

- Structure : The compound features a pyrazole ring, which is significant for its biological activity.

Research indicates that compounds containing a pyrazole moiety often exhibit diverse biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains. The presence of functional groups in the structure enhances this activity.

- Cytotoxicity : Some studies suggest that similar compounds can act as cytotoxic agents against cancer cells by interfering with cellular processes such as DNA replication and repair.

Biological Activity Data

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of similar pyrazole derivatives, demonstrating that modifications in the structure significantly enhance activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and inhibition of metabolic pathways .

- Cytotoxicity Evaluation :

- Enzyme Inhibition :

Q & A

Q. What are the critical steps for synthesizing 2-Methyl-5-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide with high purity?

- Methodological Answer : Synthesis requires careful selection of coupling agents and purification techniques. For example, intermediates like 5-bromo-N-(quinolin-2-yl)pentanamide (analogous to the target compound) are synthesized via reactions between aminoquinoline and bromovaleryl chloride in anhydrous dichloromethane, followed by purification using normal-phase chromatography (100% dichloromethane to ethyl acetate gradients) . Impurities are removed via amine-functionalized silica columns (e.g., RediSep Rf Gold Amine), yielding products with >95% purity. Yield optimization (e.g., 44% in ) depends on controlling reaction stoichiometry and temperature.

Q. How is NMR spectroscopy utilized to confirm the structural integrity of this compound?

- Methodological Answer : ¹H NMR (400 MHz, CDCl₃) is critical for verifying substituent positions and stereochemistry. Key signals include:

Q. What safety protocols are essential when handling pyrazole-containing compounds like this derivative?

- Methodological Answer : Pyrazole derivatives often exhibit skin/eye irritation (Category 2 hazards per GHS). Use fume hoods, nitrile gloves, and safety goggles. Storage at –20°C in amber vials minimizes degradation. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal per EPA guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Q. What strategies resolve contradictory biological activity data across assay platforms?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Validate activity via orthogonal methods:

Q. How do computational models predict metabolic stability and toxicity of this compound?

- Methodological Answer : Use COMSOL Multiphysics or Schrödinger Suite for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.